6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole
Overview
Description
6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole is an organic compound with the CAS Number: 1038408-36-4 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research processes and chemical pharmaceutical synthesis processes .
Synthesis Analysis
The synthesis of 6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole involves the use of glyoxal and ammonia . The reaction is monitored by TLC .Molecular Structure Analysis
The molecular formula of 6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole is C11H13BrN2 . It has a molecular weight of 253.14 .Chemical Reactions Analysis
Imidazole, the core structure of 6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole, is known for its broad range of chemical and biological properties . It shows both acidic and basic properties due to its amphoteric nature .Physical And Chemical Properties Analysis
6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a liquid or solid or semi-solid substance . It should be stored in a sealed, dry environment at 2-8°C . .Scientific Research Applications
Medicinal Chemistry
- Summary of the Application : Imidazole derivatives, such as 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole, have a broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Synthesis of Abetimib
- Summary of the Application : 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole is an important intermediate compound for synthesizing Abetimib . Abetimib is a cyclin-dependent kinase inhibitor and is mainly used for adult late-stage patients with advanced or metastatic breast cancer after endocrine treatment .
- Methods of Application or Experimental Procedures : The intermediate compound is mainly synthesized by using sodium/potassium tert-butoxide as a base to extract free hydrogen protons on imine and then performing intramolecular nucleophilic substitution to form ring .
Anti-Tubercular Activity
- Summary of the Application : Imidazole derivatives have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
- Results or Outcomes : The specific results or outcomes of this application are not detailed in the sources I found .
Development of New Drugs
- Summary of the Application : Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
Anti-Inflammatory Activity
- Summary of the Application : Imidazole derivatives have been synthesized and evaluated for their anti-inflammatory activity .
- Results or Outcomes : The specific results or outcomes of this application are not detailed in the sources I found .
Antitumor Activity
Safety And Hazards
properties
IUPAC Name |
6-bromo-2-methyl-1-propan-2-ylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-7(2)14-8(3)13-10-5-4-9(12)6-11(10)14/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUUBENODRVHTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(C)C)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721157 | |
Record name | 6-Bromo-2-methyl-1-(propan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole | |
CAS RN |
1038408-36-4 | |
Record name | 6-Bromo-2-methyl-1-(1-methylethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1038408-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-methyl-1-(propan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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